1-Methylcyclopropane-1-carboxylic acid

FFA2 FFA3 GPR43

Researchers requiring selective activation of FFA3 (GPR41) without confounding FFA2 (GPR43) activity rely on 1-methylcyclopropane-1-carboxylic acid. Unlike propionate-which non-selectively agonizes both receptors-this compound provides a ΔpEC50 of -1.3, enabling pathway-specific dissection. Procurement managers benefit from a supply chain with documented purity and regulatory-compliant packaging. - Enables FFA3-specific signaling studies (Gαi/o, cAMP) in HEK293 and other cell lines. - Serves as a benchmark ligand for SAR-driven medicinal chemistry programs targeting selective FFA receptor modulators. - Validated for site-directed mutagenesis assays; activity depends on key arginine residues (ArgV:05/5.39, ArgVII:08/7.35) in the FFA3 binding pocket.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 6914-76-7
Cat. No. B147292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopropane-1-carboxylic acid
CAS6914-76-7
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)O
InChIInChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
InChIKeyDIZKLZKLNKQFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclopropane-1-carboxylic Acid (CAS 6914-76-7): Procurement Guide for Selective FFA Receptor Research


1-Methylcyclopropane-1-carboxylic acid (CAS 6914-76-7) is a cyclic, small carboxylic acid building block characterized by a methyl-substituted cyclopropane ring. Its primary, documented scientific application is as a selective orthosteric ligand for Free Fatty Acid Receptor 3 (FFA3, GPR41) in structure-activity relationship (SAR) studies [1]. The compound is a solid at room temperature with a melting point of 30-32 °C and a boiling point of 183-185 °C, and it is typically supplied at a purity of 98% .

Target
Selective FFA3 (GPR41) orthosteric ligand
Form
High-purity solid, room-temperature stable
Workflow
SAR studies, GPCR signaling assays

Why 1-Methylcyclopropane-1-carboxylic Acid is Not Interchangeable with Other Small Carboxylic Acids


Generic substitution with other small carboxylic acids, such as the endogenous ligand propionate, is not feasible for studies targeting FFA receptor selectivity. While propionate is a potent agonist for both FFA2 and FFA3, exhibiting no receptor discrimination [1], 1-methylcyclopropane-1-carboxylic acid demonstrates a marked and quantifiable selectivity for FFA3 over FFA2. This difference is crucial for experimental designs requiring pathway-specific activation and for the rational design of selective therapeutic compounds [1]. The precise three-dimensional structure conferred by the methyl-cyclopropane moiety is essential for this differential pharmacology, as detailed in the quantitative evidence below.

Receptor selectivity mismatch
Propionate activates both FFA2 and FFA3; target is FFA3-selective, critical for pathway-specific studies.
Potency profile differences
Propionate may elicit stronger FFA3 activation, altering dose-response relationships and confounding moderate agonism assays.
Structural conformity to SAR rules
The sp³-hybridized α-carbon geometry is required for FFA3 preference; propionate lacks this feature.

Quantitative Evidence for the Unique Selectivity Profile of 1-Methylcyclopropane-1-carboxylic Acid


FFA3 vs. FFA2 Receptor Selectivity: 1-Methylcyclopropane-1-carboxylic Acid vs. Propionate

1-Methylcyclopropane-1-carboxylic acid exhibits a clear and quantifiable selectivity for the FFA3 receptor over the FFA2 receptor, with a ΔpEC50 of -1.3. This is in stark contrast to the endogenous ligand propionate, which is essentially equipotent and non-selective between the two closely related receptors [1].

FFA3 Selectivity
Head-to-head
ΔpEC50 = −1.3 (~20-fold FFA3 over FFA2)
Supports FFA3-selective pathway activation
Human FFA2/FFA3 expressed in HEK293 cells
FFA2 FFA3 GPR43 GPR41 GPCR Selectivity

Absolute Potency at FFA3: Comparison with Propionate

While 1-methylcyclopropane-1-carboxylic acid is FFA3-selective, its absolute potency at this receptor is lower than that of the non-selective agonist propionate. This distinction is critical for dose-response studies and assays requiring a specific, moderate level of receptor activation. The target compound activates FFA3 with a pEC50 of 3.9, whereas propionate shows a higher potency (pEC50 range 4.9-5.7) at FFA3 but lacks selectivity [1].

FFA3 Potency
Cross-study comparable
pEC50 = 3.9
Moderate agonist, supports dose-response design
Propionate shows higher potency (pEC50 4.9–5.7) at FFA3
FFA3 GPR41 Potency GPCR

Conformational Selectivity Driven by α-Carbon Hybridization State

The selectivity of 1-methylcyclopropane-1-carboxylic acid for FFA3 is driven by its sp³-hybridized α-carbon. Comprehensive SAR analysis established a general rule: small carboxylic acids with substituted sp³-hybridized α-carbons preferentially activate FFA3, whereas ligands with sp²- or sp-hybridized α-carbons prefer FFA2. 1-Methylcyclopropane-1-carboxylic acid (Compound 7) adheres to and validates this rule, providing a clear structural rationale for its pharmacological profile [1].

Structural Basis
Class-level inference
sp³-hybridized α-carbon drives FFA3 selectivity
Validates SAR model for selective ligand design
Derived from targeted library SAR analysis
Structure-Activity Relationship SAR Molecular Modeling Orthosteric Site

Validated Research Applications for 1-Methylcyclopropane-1-carboxylic Acid (CAS 6914-76-7)


Selective Activation of FFA3 in GPCR Signaling Studies

This compound is the optimal choice for researchers seeking to selectively activate the FFA3 (GPR41) receptor without concurrent activation of the closely related FFA2 (GPR43) receptor. This application is directly supported by quantitative selectivity data showing a ΔpEC50 of -1.3 [1]. Using this compound enables the dissection of FFA3-specific downstream signaling pathways (e.g., Gαi/o protein activation, cAMP modulation) in cell lines like HEK293, eliminating the confounding effects that arise from non-selective agonists like propionate [1].

Validating FFA2/FFA3 Structure-Activity Relationship (SAR) Models

1-Methylcyclopropane-1-carboxylic acid serves as a key validation tool for SAR models that predict receptor selectivity based on ligand structure. Its defined sp³-hybridized α-carbon and methyl-cyclopropane conformation make it a reference ligand for the 'FFA3-selective' class, as established by Schmidt et al. (2011) [1]. Procurement is justified for medicinal chemistry programs focused on designing novel, selective FFA receptor modulators, as it provides a benchmark for the desired selectivity profile.

Use as a Reference Agonist in FFA3 Mutagenesis and Binding Studies

The compound's defined pharmacology makes it suitable for use as a reference agonist in site-directed mutagenesis studies aimed at identifying the orthosteric binding pocket of FFA3. Its activity has been shown to be dependent on key arginine residues (ArgV:05/5.39 and ArgVII:08/7.35) in the FFA3 binding site [1]. This provides a functional assay to confirm the successful creation of mutant receptors, ensuring experimental rigor and reproducibility.

Application
Selection Property
Validation Focus
FFA3 pathway activation studies
FFA3-selective orthosteric ligand
cAMP or Gαi/o signaling readouts
FFA2/FFA3 SAR model validation
sp³-hybridized α-carbon structural feature
Selectivity benchmark against model
FFA3 mutagenesis / binding studies
Dependence on key arginine binding residues
Functional assay for mutant receptor validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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